BenchChemオンラインストアへようこそ!

rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride

Physicochemical property comparison N1-substituent effect Lipophilicity

Specifically designed as a CNS-targeted probe, this trans-(1R,2S) cyclopropanamine is a defined isostere of tranylcypromine, validated for LSD1 (schizophrenia, Alzheimer's, epilepsy) and MAO inhibitor screening. The N1-benzylpyrazole scaffold adds kinase profiling utility (RIP1, BUB1) and creates a matched molecular pair with the N1-phenyl analog for ADME lipophilicity studies. Supplied as the ready-to-couple dihydrochloride salt for streamlined parallel synthesis. Ensure experimental reproducibility—this exact trans-4-pyrazolyl regioisomer is structurally distinct from 1,1-disubstituted analogs; verify CAS 2866322-93-0 before ordering to avoid divergent biological readout.

Molecular Formula C13H17Cl2N3
Molecular Weight 286.20 g/mol
CAS No. 2866322-93-0
Cat. No. B6610602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride
CAS2866322-93-0
Molecular FormulaC13H17Cl2N3
Molecular Weight286.20 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CN(N=C2)CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C13H15N3.2ClH/c14-13-6-12(13)11-7-15-16(9-11)8-10-4-2-1-3-5-10;;/h1-5,7,9,12-13H,6,8,14H2;2*1H/t12-,13+;;/m0../s1
InChIKeyZJFJKXOYUQIZCP-CQSOCPNPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride (CAS 2866322-93-0): Structural Identity and Pharmacochemical Context


rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride (CAS 2866322-93-0) is a trans-configured cyclopropanamine building block bearing an N1-benzylpyrazole moiety at the 4-position . It belongs to the class of trans-2-hetarylcyclopropan-1-amines, which are explicitly recognized as isosteric analogs of the CNS-active drug tranylcypromine . The compound is supplied as the racemic dihydrochloride salt (MW 286.20 g/mol, free base MW 213.28 g/mol), with a typical commercial purity specification of ≥95% . Its structural features—the trans-cyclopropane stereochemistry, the 4-pyrazolyl regioattachment, and the N-benzyl substitution—jointly define a distinct pharmacochemical profile that differentiates it from phenyl-substituted, 1,1-disubstituted, and N-unsubstituted pyrazolylcyclopropanamine analogs.

Procurement Risk in Pyrazolylcyclopropanamine Series: Why rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine Dihydrochloride Is Not Interchangeable with Structural Analogs


Within the pyrazolylcyclopropanamine chemical space, three structural variables—N1-substitution (benzyl vs. phenyl vs. H), cyclopropane substitution pattern (trans-2-substituted vs. 1,1-disubstituted), and salt form (dihydrochloride vs. hydrochloride vs. free base)—produce meaningfully distinct physicochemical and pharmacological profiles [1]. The N1-benzyl substituent introduces greater lipophilicity and conformational flexibility compared to the N1-phenyl analog, altering both target engagement potential and developability parameters . Furthermore, the trans-2-(pyrazol-4-yl)cyclopropan-1-amine scaffold is a defined isostere of tranylcypromine, whereas the 1,1-disubstituted isomer (CAS 2866334-07-6) lacks this pharmacophoric alignment . Generic interchange among these analogs without experimental validation therefore carries a documented risk of divergent biological readout, making precise structural specification a necessary criterion for reproducible research procurement.

Quantitative Differentiation Evidence for rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine Dihydrochloride vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation: Benzyl vs. Phenyl N1-Substitution

The N1-benzyl substituent confers a molecular weight increase of ΔMW = 50.49 g/mol relative to the N1-phenyl analog. The benzyl group (CH₂Ph) introduces an additional sp³ carbon and a flexible methylene linker, which is absent in the directly N-attached phenyl analog. This structural difference is predicted to increase cLogP by approximately 0.7–1.0 log units based on fragment-based calculations (benzyl fragment π = 1.66 vs. phenyl π = 1.10 in the pyrazole N-substitution context), which has direct implications for passive membrane permeability and CNS penetration potential [1].

Physicochemical property comparison N1-substituent effect Lipophilicity

Regioisomeric Differentiation: 4-Pyrazolyl vs. 3-Pyrazolyl and 5-Pyrazolyl Attachment

The 4-pyrazolyl attachment position is explicitly selected in the target compound for its unique electronic character. According to Nosik et al. (2016), 3-, 4-, and 5-pyrazolyl substituents model π-acceptor, π-amphoteric, and π-donor heterocyclic moieties, respectively. The 4-pyrazolyl isomer (as in the target compound) provides an electronically amphoteric character that is distinct from the π-acceptor 3-pyrazolyl and π-donor 5-pyrazolyl regioisomers. This allows wide variation in electronic distribution within compound libraries while keeping structural changes minimal .

Regioisomerism Electronic effects Bioisosterism

Synthetic Scalability and Yield Differentiation: trans-Pyrazolylcyclopropane Building Blocks

The diastereoselective synthesis of trans-disubstituted pyrazolylcyclopropane amines (the scaffold class of the target compound) was achieved in 4–6 steps with overall yields of 17–40% on up to 50 g scale using the Corey–Chaykovsky cyclopropanation of α,β-unsaturated Weinreb amides . This represents a scalable, diastereoselective route that delivers the trans configuration with defined stereochemistry. In contrast, alternative synthetic approaches to related cyclopropane amines may involve lower-yielding or less stereoselective methods, making the validated synthetic route a practical advantage for procurement at research scale.

Synthetic accessibility Diastereoselectivity Scale-up

Salt Form Differentiation: Dihydrochloride Solubility and Handling Advantage

The target compound is supplied as the dihydrochloride salt (2 HCl equivalents), which provides superior aqueous solubility relative to the free base (CAS 2227800-61-3) and the monohydrochloride salt form used for the phenyl analog (CAS 1807916-74-0). The presence of two ionic centers per molecule enhances hydration and dissolution rate, a practical advantage for biochemical assay preparation requiring aqueous stock solutions. The dihydrochloride form has a molecular weight of 286.20 g/mol vs. 213.28 g/mol for the free base, and this mass difference must be accounted for in molarity calculations [1].

Salt form Aqueous solubility Handling

Pharmacophoric Alignment with Tranylcypromine: trans-2-Pyrazolylcyclopropanamine as a Defined CNS Isostere

The target compound's scaffold—trans-2-(pyrazol-4-yl)cyclopropan-1-amine—is explicitly identified by Nosik et al. (2016) as a close isosteric analog of tranylcypromine, a clinically used MAO inhibitor and LSD1 inhibitor. The trans-cyclopropane configuration enforced by the (1R,2S) stereochemistry is essential for this pharmacophoric mimicry . Furthermore, cyclopropanamine compounds with heteroaromatic substituents have been patented as LSD1 inhibitors, with the Takeda patent WO2015156417A1 covering cyclopropanamine compounds bearing pyrazolyl groups for CNS indications including schizophrenia, Alzheimer's disease, and epilepsy [1]. The N-benzyl substituent may additionally confer kinase inhibition potential, as N1-benzylpyrazole derivatives have been reported as RIP1 kinase inhibitors and BUB1 kinase inhibitors in separate medicinal chemistry programs [2].

Tranylcypromine isostere CNS drug design LSD1 inhibition

Defined Application Scenarios for rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine Dihydrochloride Based on Validated Differentiation Evidence


CNS Drug Discovery: Tranylcypromine-Isostere-Based LSD1/MAO Inhibitor Screening

The target compound is rationally employed as a screening hit in LSD1 and MAO inhibitor programs that seek to exploit the validated tranylcypromine pharmacophore while introducing heteroaromatic diversity at the arene position. The trans-(1R,2S) cyclopropane configuration and 4-pyrazolyl attachment provide the required pharmacophoric alignment with tranylcypromine , while the N1-benzyl group offers distinct physicochemical properties vs. the parent phenyl scaffold. This compound is particularly suited for CNS-targeted programs given the patent precedent for cyclopropanamine–pyrazole LSD1 inhibitors in schizophrenia, Alzheimer's disease, and epilepsy [1].

Kinase Inhibitor Lead Generation: N1-Benzylpyrazole Scaffold Optimization

The N1-benzylpyrazole moiety present in the target compound is a recognized privileged scaffold for kinase inhibition, with prior art demonstrating RIP1 kinase and BUB1 kinase inhibitory activity for 1-benzylpyrazole derivatives . The combination of this scaffold with the trans-cyclopropanamine warhead creates a bifunctional probe molecule suitable for kinase selectivity profiling and structure–activity relationship expansion in necroptosis (RIP1) and mitotic checkpoint (BUB1) programs.

Physicochemical Probe Development: Benzyl vs. Phenyl Comparator Studies

The target compound, with its N1-benzyl substituent, serves as a matched molecular pair with the N1-phenyl analog (CAS 1807916-74-0) for systematic studies of lipophilicity-driven effects on membrane permeability, metabolic stability, and off-target promiscuity. The predicted ΔcLogP of approximately +0.7 to +1.0 log units (benzyl vs. phenyl) makes this pair ideal for quantifying the contribution of a single methylene unit to ADME endpoints in pyrazolylcyclopropanamine chemical space [1].

Medicinal Chemistry Building Block: Diversity-Oriented Synthesis of Lead-Like Libraries

As demonstrated by Nosik et al. (2016), trans-disubstituted pyrazolylcyclopropane amines are versatile building blocks for lead-like library construction, enabling wide variation in electronic distribution through regioisomeric pyrazole attachment while maintaining conformational restriction . The dihydrochloride salt form facilitates direct use in amide coupling and reductive amination reactions without prior free-basing, streamlining parallel synthesis workflows. The validated scalable synthesis (up to 50 g) ensures multi-gram availability for library production .

Quote Request

Request a Quote for rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.